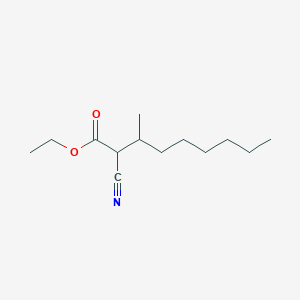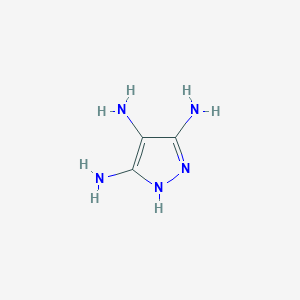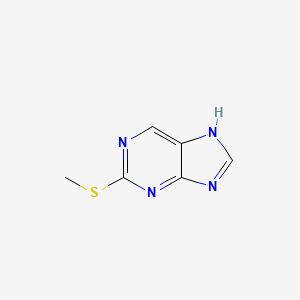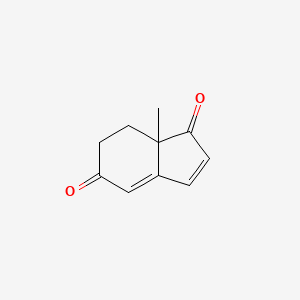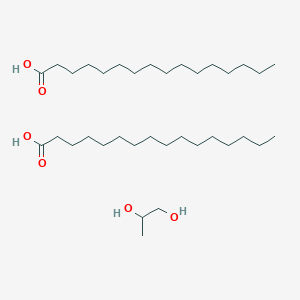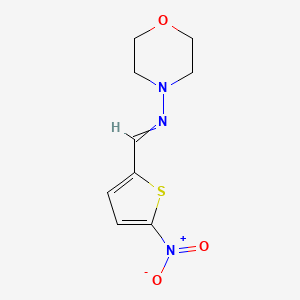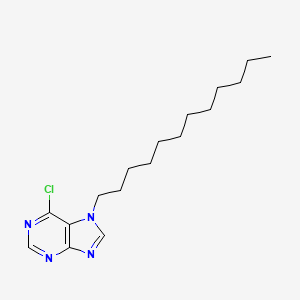
6-Chloro-7-dodecyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-dodecyl-7H-purine is a purine derivative with the molecular formula C17H27ClN4. This compound is characterized by the presence of a chlorine atom at the 6th position and a dodecyl group at the 7th position of the purine ring. Purine derivatives are known for their significant roles in biological systems and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-dodecyl-7H-purine typically involves the alkylation of 6-chloropurine with a dodecyl halide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-7-dodecyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can participate in redox reactions, although specific examples for this compound are limited.
Alkylation and Acylation Reactions: The nitrogen atoms in the purine ring can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Formation of 6-amino or 6-thio derivatives.
Oxidation Products: Formation of purine N-oxides.
Reduction Products: Formation of reduced purine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-7-dodecyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-dodecyl-7H-purine involves its interaction with specific molecular targets in biological systems. The compound can bind to purine receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
6-Chloropurine: A simpler analog without the dodecyl group.
6-Chloro-9H-purine: Another analog with different substitution patterns.
6-Chloro-8-methyl-9H-purine: A methylated derivative with distinct properties
Uniqueness: 6-Chloro-7-dodecyl-7H-purine is unique due to the presence of the long dodecyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its interactions with lipid membranes and biological targets, potentially leading to unique biological activities and applications .
Propiedades
Número CAS |
68180-25-6 |
|---|---|
Fórmula molecular |
C17H27ClN4 |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
6-chloro-7-dodecylpurine |
InChI |
InChI=1S/C17H27ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-22-14-21-17-15(22)16(18)19-13-20-17/h13-14H,2-12H2,1H3 |
Clave InChI |
FJCBTPPWURCTFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


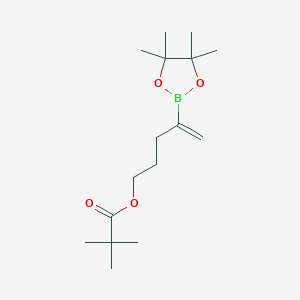
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)
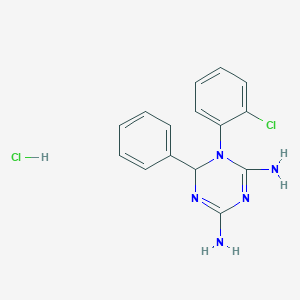
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
